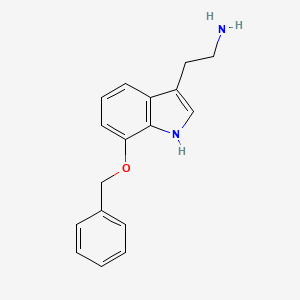

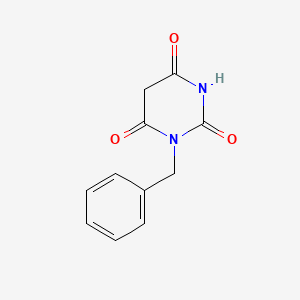

1-苄基嘧啶-2,4,6(1H,3H,5H)-三酮

描述

Synthesis Analysis

The synthesis of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione and related derivatives often involves multistep reactions, including the functionalization of uracil derivatives. For example, 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-triones can be obtained by heating hydrazones of 1,3-dimethyl-6-hydrazinouraciles in trifluoroacetic acid or aqueous ethanol in the presence of hydrochloric acid (Azev, Koptyaeva, & Pospelova, 2021).

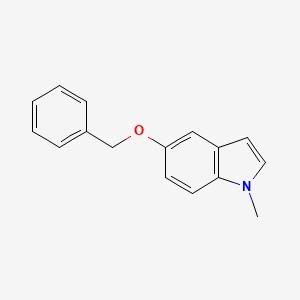

Molecular Structure Analysis

The molecular structure of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives has been extensively studied through techniques like NMR, X-ray diffraction, and DFT calculations. For instance, the crystal structure and DFT studies of related pyrimidine derivatives have provided insights into their molecular conformation, hydrogen bonding, and electronic properties (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2016).

科学研究应用

Anti-Fibrosis Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrimidine derivatives have been used in the design of structures in medicinal chemistry due to their wide range of pharmacological activities . They have been evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6) .

- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against HSC-T6 .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Antimicrobial Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity .

- Methods of Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

- Results : The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

Antitumor Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrimidine derivatives have been reported to exhibit diverse types of biological and pharmaceutical activities, including antitumor .

- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated .

- Results : The study showed that some compounds effectively inhibited the growth of tumor cells .

Antiviral Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrimidine derivatives have been reported to exhibit antiviral activities .

- Methods of Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized .

- Results : The newly synthesized compounds were screened for their antiviral activity .

Collagen Prolyl 4-Hydroxylases Inhibition

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrimidine derivatives have been reported to inhibit collagen prolyl 4-hydroxylases, which are enzymes involved in the formation of collagen .

- Methods of Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated .

- Results : The study showed that compounds 12m and 12q effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .

Antidepressant Activity

- Scientific Field : Medicinal Chemistry

- Application Summary : Pyrimidine derivatives have been reported to exhibit antidepressant activities .

- Methods of Application : A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized .

- Results : The newly synthesized compounds were screened for their antidepressant activity .

属性

IUPAC Name |

1-benzyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c14-9-6-10(15)13(11(16)12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYPOQLJBPNQOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50296395 | |

| Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |

CAS RN |

91360-95-1 | |

| Record name | 91360-95-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109105 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50296395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

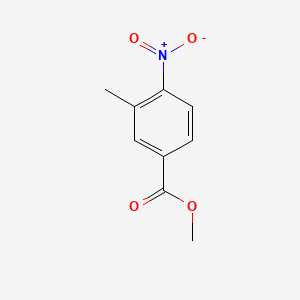

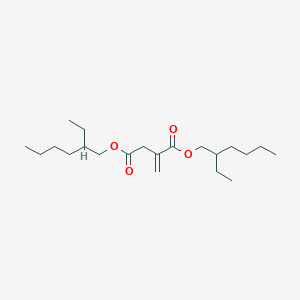

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-3-amino-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B1266900.png)